An In-depth Technical Guide to 3-Hydroxypyridine 1-oxide (CAS Number: 6602-28-4)
An In-depth Technical Guide to 3-Hydroxypyridine 1-oxide (CAS Number: 6602-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxypyridine 1-oxide (CAS: 6602-28-4), a heterocyclic N-oxide. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its known biological activities, primarily its role as a substrate for Escherichia coli dimethyl sulfoxide reductase. This guide is intended to be a valuable resource for researchers in chemistry and the life sciences, offering detailed methodologies and a consolidated source of key data to facilitate further investigation and application of this compound.
Chemical and Physical Properties
3-Hydroxypyridine 1-oxide is a light yellow to beige fine crystalline powder.[1] It is soluble in water and alcohol, and slightly soluble in ether and benzene.[2] The compound is known to exist in ethanol as a free base and in acidic medium as its conjugate acid.[3][4]
Table 1: Physicochemical Properties of 3-Hydroxypyridine 1-oxide
| Property | Value | Reference(s) |
| CAS Number | 6602-28-4 | [3] |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 190-192 °C | [3] |
| Appearance | Light yellow to beige fine crystalline powder | [1][5] |
| InChI Key | YMEZKRMAPQIBQH-UHFFFAOYSA-N | [3] |
| SMILES | Oc1ccc--INVALID-LINK--c1 | [3] |
| EC Number | 229-545-4 | [3] |
| MDL Number | MFCD00006200 | [3] |
Synthesis of 3-Hydroxypyridine 1-oxide
The synthesis of 3-Hydroxypyridine 1-oxide is typically achieved through the N-oxidation of 3-hydroxypyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid.[6][7]
Experimental Protocol: N-oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from a general procedure for the N-oxidation of pyridine derivatives.[6]
Materials:
-
3-Hydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 1.1 to 1.5 equivalents) to the stirring solution. The addition should be done cautiously to control any potential exotherm.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Ensure the final pH is neutral or slightly basic.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-Hydroxypyridine 1-oxide.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activity and Experimental Protocols
The primary reported biological application of 3-Hydroxypyridine 1-oxide is its use as a substrate to study the enzyme dimethyl sulfoxide reductase (DMSO reductase) from anaerobically grown Escherichia coli.[3][4] This enzyme exhibits broad substrate specificity, capable of reducing various N-oxides and S-oxides.[3]
Role as a Substrate for Dimethyl Sulfoxide Reductase
DMSO reductase is a terminal electron transfer enzyme crucial for anaerobic respiration in E. coli when compounds like dimethyl sulfoxide are used as the terminal electron acceptor. The enzyme catalyzes the reduction of sulfoxides and N-oxides. 3-Hydroxypyridine 1-oxide serves as an artificial substrate for this enzyme, allowing for the characterization of its activity and substrate specificity.
Experimental Protocol: Dimethyl Sulfoxide Reductase Activity Assay
The following is a generalized protocol for assaying DMSO reductase activity using an artificial electron donor and a substrate like 3-Hydroxypyridine 1-oxide, based on methodologies for similar enzymes.
Materials:
-
Purified DMSO reductase enzyme preparation
-
Anaerobic buffer (e.g., phosphate buffer, pH 7.0, deoxygenated)
-
Reduced benzyl viologen (electron donor)
-
3-Hydroxypyridine 1-oxide solution (substrate)
-
Spectrophotometer capable of measuring absorbance changes in an anaerobic cuvette.
Procedure:
-
Prepare all solutions using deoxygenated water and maintain anaerobic conditions throughout the experiment.
-
To an anaerobic cuvette, add the anaerobic buffer.
-
Add a known concentration of freshly prepared reduced benzyl viologen. The concentration is monitored spectrophotometrically.
-
Initiate the reaction by adding a small aliquot of the purified DMSO reductase enzyme preparation.
-
Monitor the baseline rate of benzyl viologen oxidation in the absence of the substrate.
-
Add a specific concentration of the 3-Hydroxypyridine 1-oxide solution to the cuvette to start the enzymatic reaction.
-
Monitor the increase in the rate of oxidation of benzyl viologen by following the decrease in its characteristic absorbance over time.
-
The rate of the reaction is calculated from the change in absorbance, using the molar extinction coefficient of benzyl viologen.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of 3-Hydroxypyridine 1-oxide.
Table 2: Quantitative Biological Data (Hypothetical Example)
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Dimethyl Sulfoxide | 170 ± 60 | Value not reported in abstract |
| 3-Hydroxypyridine 1-oxide | Data not available | Data not available |
Note: While the Km for DMSO is reported, specific kinetic data for 3-Hydroxypyridine 1-oxide is not available in the abstracts of the primary literature and requires access to the full-text articles for confirmation.
Signaling Pathways
Currently, there is no direct evidence in the public domain linking 3-Hydroxypyridine 1-oxide to specific cellular signaling pathways. Its primary known interaction is as a substrate for a bacterial enzyme. However, given that other pyridine derivatives and N-oxides can have biological effects, it is plausible that 3-Hydroxypyridine 1-oxide could interact with cellular systems.
Hypothetical Mechanisms of Interaction:
-
Redox Cycling: As a substrate for a reductase, it could potentially participate in redox reactions within a cell, although this is speculative.
-
Enzyme Inhibition/Activation: While it is a substrate for DMSO reductase, it could potentially inhibit or activate other enzymes, a common feature of small molecules.
Further research is required to elucidate any potential role of 3-Hydroxypyridine 1-oxide in cellular signaling.
Safety and Handling
3-Hydroxypyridine 1-oxide is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][8] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[5] There is limited evidence of a carcinogenic effect.[9]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[8]
-
Acute Toxicity, Dermal (Category 4)[8]
-
Acute Toxicity, Inhalation (Category 4)[8]
-
Skin Irritation (Category 2)[8]
-
Eye Irritation (Category 2)[3]
-
Carcinogenicity (Category 2)[8]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]
Recommended Personal Protective Equipment (PPE):
Store in a dry, cool, and well-ventilated place, with the container tightly closed.[5]
Conclusion
3-Hydroxypyridine 1-oxide is a readily synthesizable compound with established utility as a substrate for bacterial DMSO reductase. While its broader biological effects and interactions with mammalian cellular signaling pathways remain largely unexplored, its chemical properties and known reactivity provide a foundation for future research. This guide consolidates the available technical information to serve as a starting point for scientists and researchers interested in the further study and application of this compound.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 4. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Pyridinol [webbook.nist.gov]
- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Hydroxypyridine(109-00-2) IR Spectrum [m.chemicalbook.com]
